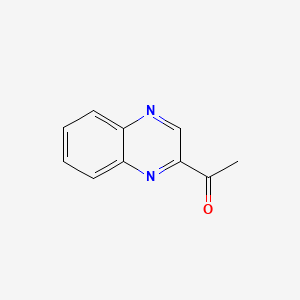

2-Acetylquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-quinoxalin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-7(13)10-6-11-8-4-2-3-5-9(8)12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGILLQQUULMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455348 | |

| Record name | 2-Acetylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25594-62-1 | |

| Record name | 1-(2-Quinoxalinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25594-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYLQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Acetylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-acetylquinoxaline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended to serve as a foundational resource, amalgamating critical data to facilitate research and development efforts.

Core Physicochemical Data

The physicochemical properties of 2-acetylquinoxaline are crucial for predicting its behavior in various chemical and biological systems. The data, compiled from multiple sources, is presented below for clarity and comparative analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈N₂O | [1][2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Appearance | Light yellow to yellow to brown solid/powder | [1][3] |

| Melting Point | 73.0-82.0 °C | [1][3] |

| Boiling Point | 287.7 ± 20.0 °C (Predicted) | [3] |

| Density | 1.216 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Soluble in water (Predicted) | [3] |

| pKa | -0.03 ± 0.30 (Predicted) | [3] |

| LogP | Not explicitly available | |

| CAS Number | 25594-62-1 | [1] |

| IUPAC Name | 1-(quinoxalin-2-yl)ethan-1-one | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-acetylquinoxaline are essential for its practical application and further research.

Synthesis of 2-Acetylquinoxaline

The most common and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[4][5] For 2-acetylquinoxaline, the synthesis would typically involve the reaction of o-phenylenediamine with methylglyoxal (an α-ketoaldehyde).

General Protocol: Condensation of o-Phenylenediamine and Methylglyoxal

-

Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent, such as ethanol or a mixture of ethanol and water.[4]

-

Addition of Dicarbonyl: To the stirred solution of o-phenylenediamine, add methylglyoxal (1 equivalent). The reaction can often be performed at room temperature.[4][5]

-

Catalysis (Optional): While the reaction can proceed without a catalyst, various catalysts can be employed to improve the reaction rate and yield. These include mild acids like phenol or heterogeneous catalysts.[4][6]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate).[4]

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water to precipitate the product. The crude product is then collected by filtration, washed with cold water, and dried.[4] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4]

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-acetylquinoxaline is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system and a singlet for the methyl protons of the acetyl group. The aromatic protons will likely appear in the downfield region (δ 7.5-9.0 ppm), while the methyl protons will be a singlet at approximately δ 2.5-3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the quinoxaline ring and the acetyl group. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons will resonate in the δ 120-150 ppm region, and the methyl carbon will appear upfield.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-acetylquinoxaline will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the acetyl moiety.

-

C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the quinoxaline ring.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will be observed below 3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-acetylquinoxaline will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z 172). The fragmentation pattern is expected to involve the loss of the acetyl group (CH₃CO•, m/z 43) or the methyl group (CH₃•, m/z 15), leading to prominent fragment ions.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for 2-acetylquinoxaline via the condensation of o-phenylenediamine and methylglyoxal.

Biological Activities of the Quinoxaline Scaffold

Quinoxaline derivatives are known for their wide range of biological activities. While specific signaling pathways for 2-acetylquinoxaline are not extensively documented, the core quinoxaline structure is a key pharmacophore in numerous therapeutic areas.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Chemistry of 2-Acetylquinoxaline: A Technical Guide for Advanced Research

Introduction: The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Among its many derivatives, 2-acetylquinoxaline serves as a critical synthon and a pharmacologically significant molecule in its own right. Its versatile reactivity, stemming from the acetyl group and the electron-deficient pyrazine ring, allows for the construction of complex heterocyclic systems. This technical guide provides a comprehensive review of the synthesis, reactivity, and applications of 2-acetylquinoxaline, with a focus on its role in drug discovery and development for researchers, scientists, and medicinal chemists.

Synthesis of 2-Acetylquinoxaline

The most prevalent and efficient method for synthesizing the quinoxaline core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[2][3] For 2-acetylquinoxaline, this typically involves the reaction of an o-phenylenediamine with a pyruvic aldehyde equivalent. Various catalytic systems and reaction conditions have been developed to optimize this process, often focusing on green chemistry principles to improve yields and reduce environmental impact.[4][5]

Caption: General synthetic workflow for 2-acetylquinoxaline.

Experimental Protocol: General Synthesis via Cyclocondensation

This protocol provides a generalized method for the synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds, which can be adapted for 2-acetylquinoxaline.

Materials:

-

o-Phenylenediamine (1 mmol)

-

Pyruvic aldehyde or methylglyoxal (1 mmol)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (e.g., 10 mL of ethanol).

-

Add a catalytic amount of the selected catalyst (e.g., 20 mol% Iodine).

-

Stir the mixture at room temperature or under reflux, as required by the specific catalytic system.

-

Monitor the reaction's progress using TLC until the starting materials are consumed.

-

Upon completion, the reaction mixture may be cooled to facilitate crystallization, or the solvent may be removed under reduced pressure.

-

If necessary, add water to the mixture to precipitate the crude product.

-

Collect the solid product by filtration, wash with cold water or a suitable solvent, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Table 1: Comparison of Catalytic Systems for Quinoxaline Synthesis

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temp. | Not specified | 85-91 | [1] |

| Iodine (I₂) | DMSO | Room Temp. | 12 h | 78-99 | [5] |

| Phenol | Ethanol:Water (7:3) | Room Temp. | 10-30 min | 94-98 | [5] |

| Glacial Acetic Acid | Ethanol | Reflux | 2-12 h | 34-85 | [5] |

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | Toluene | Room Temp. | 2 h | ~92 | [3] |

Chemical Reactivity

The chemical reactivity of 2-acetylquinoxaline is dominated by the acetyl group and the electrophilic nature of the quinoxaline ring. The methyl protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can participate in various condensation reactions. The carbonyl carbon is an electrophilic center, and the quinoxaline nitrogen atoms can be oxidized.

Caption: Key chemical transformations of 2-acetylquinoxaline.

Key Reactions

-

Condensation Reactions: The active methylene group of 2-acetylquinoxaline readily undergoes condensation with various electrophiles. For instance, reaction with thiosemicarbazide forms the corresponding thiosemicarbazone, a versatile intermediate for synthesizing thiazole derivatives.[2] Aldol-type condensations with aldehydes yield α,β-unsaturated ketones (chalcones), which are also important pharmacological scaffolds.[6][7]

-

Cyclization Reactions: 2-Acetylquinoxaline is a valuable precursor for creating fused heterocyclic systems. Reaction with hydrazine derivatives can lead to the formation of pyrazolo[3,4-b]quinoxalines, a class of compounds investigated for various biological activities.[2]

-

Oxidation: The acetyl group can be oxidized to a carboxylic acid group, yielding quinoxaline-2-carboxylic acid.[8] Furthermore, the nitrogen atoms in the quinoxaline ring can be oxidized to form N-oxides, such as 2-acetylquinoxaline 1,4-dioxides, which exhibit potent biological properties, particularly against Mycobacterium tuberculosis.[9]

Spectroscopic and Physical Data

The structural characterization of 2-acetylquinoxaline and its derivatives relies on standard spectroscopic techniques.

Table 2: Physicochemical and Spectroscopic Data for 2-Acetylquinoxaline

| Property | Value | Reference |

| CAS Number | 25594-62-1 | [10] |

| Molecular Formula | C₁₀H₈N₂O | [10] |

| Molecular Weight | 172.18 g/mol | [10] |

| ¹H NMR (CDCl₃, δ ppm) | ~2.8 (s, 3H, -COCH₃), 7.8-8.2 (m, 4H, Ar-H), ~9.3 (s, 1H, H-3) | Inferred from[11] |

| ¹³C NMR (CDCl₃, δ ppm) | ~26.0 (-CH₃), 129-147 (Ar-C), ~152.0 (C-2), ~200.0 (C=O) | Inferred from[11] |

| IR (cm⁻¹) | ~1700 (C=O stretch), ~1600, 1550 (C=N, C=C stretch) | General knowledge |

| MS (EI) | m/z 172 (M⁺), 157 (M-CH₃)⁺, 129 (M-COCH₃)⁺ | General knowledge |

Note: NMR chemical shifts are approximate and based on data for structurally related quinoxaline derivatives. Actual values may vary.

Applications in Drug Development

Quinoxaline derivatives are extensively studied for their therapeutic potential, acting as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][12][13] 2-Acetylquinoxaline serves as a foundational scaffold for developing these agents.

Antimicrobial and Antitubercular Activity

Derivatives of 2-acetylquinoxaline, particularly the 1,4-dioxides, have shown significant activity against various pathogens.[9] These N-oxide compounds are considered prodrugs, which can be reduced within bacterial or hypoxic tumor cells to release reactive nitrogen species that induce cellular damage.[9]

Table 3: Antitubercular Activity of 2-Acetylquinoxaline 1,4-Dioxide Derivatives

| Compound | Substituent | MIC (μg/mL) vs. M. tuberculosis H37Rv | Reference |

| 21b | 6-chloro | 0.87 | [9] |

| 21c | 7-chloro | 3.13 | [9] |

| 21d | 6,7-dichloro | 0.8 | [9] |

| 21e | 7-methyl | 4.3 | [9] |

Anticancer Activity and Kinase Inhibition

The quinoxaline core is a key feature in several kinase inhibitors.[14] Derivatives have been developed as potent inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component in the stress-activated MAPK signaling pathway.[15][16] Overactivation of the ASK1 pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Caption: Inhibition of the ASK1 pathway by quinoxaline-based drugs.

A recent study identified a dibromo-substituted quinoxaline derivative (26e) as a potent ASK1 inhibitor with an IC₅₀ value of 30.17 nM.[15] This compound demonstrated good safety in normal human liver cells and showed potential for treating non-alcoholic fatty liver disease by reducing lipid droplet accumulation.[15] This highlights the therapeutic promise of quinoxaline scaffolds derived from or related to 2-acetylquinoxaline in targeting specific signaling pathways for cancer and metabolic diseases.

Conclusion

2-Acetylquinoxaline is a cornerstone molecule in heterocyclic chemistry, offering a robust platform for synthetic diversification and drug discovery. Its straightforward synthesis, well-defined reactivity, and the proven biological significance of its derivatives make it a subject of continuous interest. For researchers in drug development, the 2-acetylquinoxaline scaffold provides a validated starting point for designing novel kinase inhibitors, antimicrobial agents, and other therapeutics. Future research will likely focus on developing more efficient and greener synthetic protocols and exploring its utility in creating novel, multi-target agents for complex diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Condensation reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. scbt.com [scbt.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core mechanisms of action of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class.

Anticancer Mechanisms of Action

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, operating through a variety of mechanisms that target the complex signaling networks of cancer cells. These mechanisms often involve the inhibition of key enzymes, disruption of DNA replication, and induction of programmed cell death.

Kinase Inhibition

A primary mode of anticancer action for many quinoxaline derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways regulating growth, proliferation, and survival.[1][2] By acting as competitive inhibitors of ATP at the kinase active site, these compounds can effectively block aberrant signaling cascades that drive tumorigenesis.[1]

Key kinase targets for quinoxaline derivatives include:

-

Receptor Tyrosine Kinases (RTKs):

-

c-Met: Several novel quinoxaline derivatives have been synthesized and shown to be potent inhibitors of the c-Met kinase, which is often overexpressed in various cancers.[3]

-

Epidermal Growth Factor Receptor (EGFR): Some derivatives exhibit dual inhibitory activity against both EGFR and COX-2, suggesting a multi-pronged approach to cancer therapy.[4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Quinoxaline-based scaffolds have been designed to target VEGFR-2, a key mediator of angiogenesis.[1]

-

-

Non-Receptor Tyrosine Kinases: The unique structure of quinoxaline derivatives allows them to interact with the active sites of various non-receptor tyrosine kinases, contributing to their anticancer effects.[2]

-

Apoptosis Signal-Regulating Kinase 1 (ASK1): Specific dibromo-substituted quinoxaline derivatives have been identified as effective inhibitors of ASK1, an enzyme involved in apoptosis signaling.[5][6]

dot graph Kinase_Inhibition_Pathway { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#202124"];

// Nodes Quinoxaline [label="Quinoxaline\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="Protein Kinase\n(e.g., c-Met, EGFR, VEGFR, ASK1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Substrate [label="Substrate\nProtein", fillcolor="#F1F3F4", fontcolor="#202124"]; Phosphorylated_Substrate [label="Phosphorylated\nSubstrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream\nSignaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Quinoxaline -> Kinase [label="Inhibits", style=dashed, arrowhead=tee]; ATP -> Kinase; Kinase -> Substrate [label="Phosphorylates"]; Substrate -> Phosphorylated_Substrate [style=invis]; Phosphorylated_Substrate -> Downstream_Signaling; Downstream_Signaling -> Cell_Proliferation; } Caption: Quinoxaline derivatives as kinase inhibitors.

DNA Intercalation and Topoisomerase II Inhibition

Another significant anticancer mechanism of certain quinoxaline derivatives is their dual ability to intercalate into DNA and inhibit topoisomerase II.[7][8] This dual action disrupts DNA replication and repair processes, ultimately leading to cancer cell death.

-

DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows it to insert between the base pairs of the DNA double helix.[9][10] This intercalation can interfere with the binding of DNA and RNA polymerases, thereby inhibiting transcription and replication.

-

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves DNA tangles and supercoils during replication. Some quinoxaline derivatives inhibit this enzyme, leading to the accumulation of DNA double-strand breaks and triggering apoptosis.[7][11]

dot graph DNA_Intercalation_TopoII_Inhibition { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#202124"];

// Nodes Quinoxaline [label="Quinoxaline\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA Double Helix", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TopoII [label="Topoisomerase II", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication &\nTranscription", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Quinoxaline -> DNA [label="Intercalates"]; Quinoxaline -> TopoII [label="Inhibits", style=dashed, arrowhead=tee]; DNA -> DNA_Replication; TopoII -> DNA_Replication [label="Facilitates"]; DNA_Replication -> Cell_Death [label="Inhibition leads to", style=dotted]; } Caption: Dual mechanism of DNA intercalation and Topoisomerase II inhibition.

Induction of Apoptosis

Many quinoxaline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][11] This can be a consequence of the aforementioned mechanisms, such as kinase inhibition and DNA damage, which trigger apoptotic signaling cascades. Key features of apoptosis induction by quinoxaline derivatives include:

-

Cell Cycle Arrest: Treatment with these compounds can lead to the arrest of cancer cells in specific phases of the cell cycle, preventing their proliferation.[11]

-

Modulation of Apoptotic Proteins: Quinoxaline derivatives have been shown to upregulate pro-apoptotic proteins (e.g., p53, caspases) and downregulate anti-apoptotic proteins (e.g., Bcl-2), tipping the cellular balance towards cell death.[11]

// Nodes Quinoxaline [label="Quinoxaline\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; Upstream_Stress [label="Cellular Stress\n(e.g., DNA Damage, Kinase Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53\nUpregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\nDownregulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspases [label="Caspase\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Quinoxaline -> Upstream_Stress; Upstream_Stress -> p53; Upstream_Stress -> Bcl2; p53 -> Caspases; Bcl2 -> Caspases [arrowhead=tee]; Caspases -> Apoptosis; } Caption: Apoptosis induction by quinoxaline derivatives.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

| Compound ID/Reference | Target Cell Line | IC50 (µM) | Mechanism of Action |

| Compounds 13, 15, 16, 19[7] | HePG-2, MCF-7, HCT-116 | 7.6 - 32.4 | DNA Intercalation & Topoisomerase II Inhibition |

| Doxorubicin (Reference)[7] | HePG-2, MCF-7, HCT-116 | 9.8 | DNA Intercalation & Topoisomerase II Inhibition |

| Compound 4[3] | MKN-45 (Gastric Cancer) | Not specified (potent) | c-Met Kinase Inhibition |

| Compounds 11, 13[4] | Not specified | 0.6, 0.46 (COX-2) | Dual EGFR and COX-2 Inhibition |

| Compound 3[1] | Not specified | 10.27 (VEGFR-2) | VEGFR-2 Inhibition |

| Compound IV[11] | PC-3 (Prostate Cancer) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction |

| Compound 12d[9] | MCF-7 (Breast Cancer) | 17.12 | DNA Intercalation |

| Doxorubicin (Reference)[9] | MCF-7 (Breast Cancer) | 6.75 | DNA Intercalation |

| Compound 26e[5] | Not specified | 0.03017 (ASK1) | ASK1 Inhibition |

Antimicrobial Mechanisms of Action

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are known for their potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Their primary mechanisms of action in bacteria involve the generation of oxidative stress and subsequent cellular damage.

Generation of Reactive Oxygen Species (ROS)

Under anaerobic or microaerophilic conditions, quinoxaline 1,4-di-N-oxides can be bioreductively activated by bacterial reductases. This process generates reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components.

DNA Damage and Inhibition of DNA Gyrase

The ROS generated by quinoxaline derivatives can directly damage bacterial DNA, leading to mutations and cell death. Furthermore, some derivatives have been shown to act as DNA intercalators in bacteria and inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This dual action further contributes to their antibacterial efficacy.

// Nodes Quinoxaline [label="Quinoxaline\n1,4-di-N-oxide", fillcolor="#FBBC05", fontcolor="#202124"]; Bacterial_Reductases [label="Bacterial\nReductases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Bacterial DNA", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Components [label="Other Cellular\nComponents", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Component_Damage [label="Component Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bacterial_Cell_Death [label="Bacterial Cell Death", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Quinoxaline -> Bacterial_Reductases [label="Bioreductive\nActivation"]; Bacterial_Reductases -> ROS [label="Generates"]; ROS -> DNA; ROS -> Cellular_Components; DNA -> DNA_Damage; Cellular_Components -> Component_Damage; DNA_Damage -> Bacterial_Cell_Death; Component_Damage -> Bacterial_Cell_Death; } Caption: Antimicrobial mechanism of quinoxaline 1,4-di-N-oxides.

Neuroprotective Mechanisms of Action

Recent studies have highlighted the potential of quinoxaline derivatives in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12][13][14] Their neuroprotective effects are attributed to a combination of antioxidant, anti-inflammatory, and enzyme-inhibitory activities.

Antioxidant and Anti-inflammatory Activities

Quinoxaline derivatives can scavenge free radicals and reduce oxidative stress, a key pathological feature in many neurodegenerative disorders.[12][13] They have also been shown to downregulate inflammatory cytokines, thereby mitigating neuroinflammation.[12][13]

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, some quinoxaline derivatives act as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[12] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for improving cognitive function.

Modulation of Neuronal Ion Channels

Certain 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects on dopaminergic neurons by activating ryanodine receptor channels in the endoplasmic reticulum.[14] This suggests a role for these compounds in modulating intracellular calcium signaling, which is critical for neuronal survival.

// Nodes Quinoxaline [label="Quinoxaline\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"]; ROS_Scavenging [label="ROS Scavenging", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-inflammatory\nEffects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE_Inhibition [label="AChE Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ion_Channel_Modulation [label="Ion Channel\nModulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Quinoxaline -> ROS_Scavenging; Quinoxaline -> Anti_Inflammatory; Quinoxaline -> AChE_Inhibition; Quinoxaline -> Ion_Channel_Modulation; ROS_Scavenging -> Neuroprotection; Anti_Inflammatory -> Neuroprotection; AChE_Inhibition -> Neuroprotection; Ion_Channel_Modulation -> Neuroprotection; } Caption: Multifaceted neuroprotective mechanisms of quinoxaline derivatives.

Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently cited in the study of quinoxaline derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinoxaline derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of the stained cells is proportional to their DNA content, which varies throughout the cell cycle.

-

Procedure:

-

Treat cells with the quinoxaline derivative for a defined period.

-

Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

-

Treat the cells with RNase to remove RNA, which can also be stained by PI.

-

Stain the cells with a PI solution.

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

-

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. PI is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.

-

Procedure:

-

Treat cells with the quinoxaline derivative.

-

Harvest the cells and wash them with a binding buffer.

-

Resuspend the cells in a binding buffer containing Annexin V-FITC and PI.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry, detecting FITC and PI fluorescence.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Conclusion

Quinoxaline derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their multifaceted mechanisms of action, particularly in the realms of oncology, infectious diseases, and neurodegeneration, underscore their potential for further development. The ability to target multiple pathways, such as kinase signaling, DNA replication, and apoptosis, provides a strong rationale for their continued investigation as next-generation therapeutic agents. This technical guide serves as a foundational resource for researchers dedicated to unlocking the full potential of this remarkable heterocyclic scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. bosterbio.com [bosterbio.com]

- 3. mdpi.com [mdpi.com]

- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]

- 9. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Discovery and Historical Evolution of Quinoxaline Synthesis: A Technical Guide

Introduction

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a cornerstone in medicinal and materials chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, including anticancer agents, antibiotics, and antivirals, as well as functional materials like dyes and organic semiconductors.[1][3][4] This technical guide delves into the seminal discovery of the quinoxaline scaffold and traces the historical evolution of its synthesis from classical condensation reactions to modern, efficient catalytic systems. The focus is on the core chemical principles and methodologies that have enabled the widespread exploration of this "privileged scaffold" in scientific research.

The Seminal Discovery: The Hinsberg and Körner Syntheses (1884)

The genesis of quinoxaline chemistry dates back to 1884, when German chemist Oscar Hinsberg and, independently, Wilhelm Körner, first reported its synthesis.[3][4][5][6] This foundational method, now famously known as the Hinsberg quinoxaline synthesis, involves the straightforward condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[3][5][6] This reaction remains one of the most reliable and widely used methods for constructing the quinoxaline core due to its simplicity and the ready availability of the starting materials.[7]

The fundamental transformation involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, typically under acidic conditions or with heating, to yield the corresponding quinoxaline derivative.

Experimental Protocol: The Classical Synthesis of 2,3-Diphenylquinoxaline

The reaction between o-phenylenediamine and benzil serves as a quintessential example of the classical Hinsberg synthesis. It is a robust procedure that reliably produces 2,3-diphenylquinoxaline in high yield.

Methodology:

-

A solution of benzil (2.1 g, 10 mmol) in 8 mL of rectified spirit is warmed gently in a water bath.[8]

-

To this warm solution, a solution of o-phenylenediamine (1.1 g, 10 mmol) in 8 mL of rectified spirit is added.[8]

-

The resulting mixture is warmed for an additional 30 minutes in the water bath, during which the product begins to crystallize.[8]

-

Water is added dropwise to the warm solution until a slight cloudiness persists, ensuring complete precipitation.[8]

-

The mixture is then cooled, and the solid product is collected by filtration.

-

The crude product is purified by recrystallization from aqueous ethanol to yield pure 2,3-diphenylquinoxaline.[9]

Quantitative Data Summary:

The classical synthesis is characterized by its high efficiency for specific substrates. The table below summarizes typical quantitative data for the synthesis of 2,3-diphenylquinoxaline.

| Reactant A | Reactant B | Solvent | Yield | Melting Point (°C) | Reference |

| o-Phenylenediamine | Benzil | Rectified Spirit | 98.95% | 125–126 | [9] |

| o-Phenylenediamine | Benzil | Toluene | 92% | 127–128 | [10] |

Historical Evolution of Synthetic Methodologies

While the classical Hinsberg condensation is effective, its requirements for high temperatures and sometimes harsh acidic conditions prompted the development of more versatile and milder synthetic routes. The historical progression of quinoxaline synthesis can be viewed as a logical advancement towards greater efficiency, broader substrate scope, and improved environmental compatibility ("green chemistry").

Key Developments:

-

Expansion of Substrates: Early modifications focused on using surrogates for 1,2-dicarbonyl compounds. These included α-hydroxyketones, α-haloketones, epoxides, and alkynes, which could generate the dicarbonyl equivalent in situ or react through alternative cyclization pathways.[4][6]

-

Introduction of Catalysis: A significant leap forward was the introduction of catalysts to accelerate the reaction and allow for milder conditions. A vast array of catalysts have been successfully employed, including:

-

Lewis Acids: Catalysts like Zn(OTf)₂, Ga(OTf)₃, and various metal chlorides (CrCl₂, PbBr₂, CuSO₄) have been shown to facilitate the condensation at room temperature.[5][11][12]

-

Heterogeneous Catalysts: To simplify purification and enable catalyst recycling, solid-supported acids and metal oxides such as alumina, montmorillonite K-10 clay, and heteropolyoxometalates have been used, often providing excellent yields under mild conditions.[10][12]

-

Organocatalysis: Iodine and nitrilotris(methylenephosphonic acid) have been used as effective organocatalysts, promoting the reaction through different activation mechanisms.[3][6]

-

-

Green Chemistry Approaches: More recent advancements have focused on developing environmentally benign protocols.[12] These methods emphasize the use of non-toxic solvents (especially water), solvent-free reactions, microwave-assisted synthesis to reduce reaction times, and the use of recyclable catalysts.[5][12] For instance, simply stirring the reactants in water at room temperature has been reported as an effective method for certain substrates.[13]

The journey of quinoxaline synthesis, from its discovery by Hinsberg and Körner in 1884 to the present day, showcases a remarkable evolution in synthetic organic chemistry. The foundational condensation of o-diamines and 1,2-dicarbonyls has been continuously refined and adapted, moving from thermally-driven reactions to highly efficient, selective, and environmentally conscious catalytic processes. This historical development has been crucial in unlocking the vast potential of the quinoxaline scaffold, cementing its status as a molecule of profound importance in drug discovery and materials science. The ongoing innovation in synthetic methods ensures that new generations of quinoxaline derivatives will continue to be developed, addressing future scientific and medical challenges.

References

- 1. Quinoxaline - Wikipedia [en.wikipedia.org]

- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 4. mtieat.org [mtieat.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 9. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]

- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 13. soc.chim.it [soc.chim.it]

Spectroscopic Profile of 2-Acetylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-acetylquinoxaline, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoxaline derivatives.

Spectroscopic Data Summary

The structural elucidation of 2-acetylquinoxaline (IUPAC name: 1-(quinoxalin-2-yl)ethan-1-one), with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol , is supported by a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Acetylquinoxaline

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for 2-Acetylquinoxaline

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Note: Specific experimental ¹H and ¹³C NMR data for 2-acetylquinoxaline were not available in the provided search results. The expected chemical shifts can be inferred from data for similar quinoxaline derivatives. For instance, in substituted 2-(thienyl)quinoxalines, the quinoxaline protons typically appear in the aromatic region (δ 7.7-9.2 ppm), and the carbon signals of the quinoxaline core are observed between δ 128-148 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of 2-acetylquinoxaline is characterized by the presence of a carbonyl group and aromatic rings.

Table 3: FT-IR Spectroscopic Data for 2-Acetylquinoxaline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: Specific experimental IR data for 2-acetylquinoxaline were not found. However, based on its structure as an aromatic ketone, characteristic absorption bands are expected. These include a strong C=O stretching vibration, typically in the range of 1680-1660 cm⁻¹, C=N stretching of the quinoxaline ring, C=C stretching of the aromatic rings, and various C-H stretching and bending vibrations[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its molecular formula and structure.

Table 4: Mass Spectrometry Data for 2-Acetylquinoxaline

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: A specific mass spectrum for 2-acetylquinoxaline was not available. The molecular ion peak [M]⁺ would be expected at m/z 172.18. Fragmentation would likely involve the loss of the acetyl group and other characteristic cleavages of the quinoxaline ring system.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are general protocols that can be adapted for the analysis of 2-acetylquinoxaline.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-acetylquinoxaline in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, followed by phase and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, and a longer acquisition time and relaxation delay may be required to achieve a good signal-to-noise ratio.

-

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-acetylquinoxaline.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of 2-acetylquinoxaline with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 2-acetylquinoxaline.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed spectrum and the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a compound like 2-acetylquinoxaline can be visualized as a structured workflow.

Caption: Workflow for the spectroscopic characterization of 2-acetylquinoxaline.

References

- 1. 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02193A [pubs.rsc.org]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Quinoxalines: A Technical Guide to Their Biological and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry. Their versatile structure, composed of a fused benzene and pyrazine ring, allows for extensive functionalization, leading to a broad spectrum of potent biological and pharmacological activities. This in-depth technical guide delineates the core properties of quinoxaline derivatives, presenting a comprehensive overview of their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuropharmacological effects. The guide is structured to provide readily accessible quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development endeavors.

Anticancer Properties: Targeting the Engines of Malignancy

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines.[1][2][3][4] A primary mechanism underlying their antitumor activity is the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6][7]

Quantitative Anticancer Activity

The in vitro anticancer efficacy of various quinoxaline derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher potency. The following table summarizes the IC50 values of selected quinoxaline derivatives against various cancer cell lines.

| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Compound IV | Topoisomerase II inhibitor | PC-3 (Prostate) | 2.11 | [3][8] |

| Compound III | Topoisomerase II inhibitor | PC-3 (Prostate) | 4.11 | [3][8] |

| Compound VIIIc | Not Specified | HCT116 (Colon) | 2.5 | [1][3] |

| Compound XVa | Not Specified | HCT116 (Colon) | 4.4 | [1][3] |

| Compound 11 | EGFR / COX-2 inhibitor | MCF-7 (Breast) | 0.81 | [3] |

| Compound 13 | EGFR / COX-2 inhibitor | MCF-7 (Breast) | 0.95 | [3] |

| Compound 4m | Apoptosis induction | A549 (Lung) | 9.32 | [3][9] |

| Compound 4b | Not Specified | A549 (Lung) | 11.98 | [3][9] |

| Benzo[g]quinoxaline 3 | Not Specified | MCF-7 (Breast) | 2.89 | [10] |

| Sulfono-hydrazide 18 | Not Specified | MCF-7 (Breast) | 22.11 | [4] |

| 1,3-diphenylurea-quinoxaline 19 | Not Specified | MGC-803 (Gastric) | 9 | [4] |

| Benzoxazole derivative 8 | Not Specified | MGC-803 (Gastric) | 1.49 | [4] |

Anticancer Signaling Pathways

Quinoxaline derivatives exert their anticancer effects through the modulation of various signaling pathways. A notable mechanism is the induction of apoptosis (programmed cell death) in cancer cells. For instance, certain quinoxaline compounds have been shown to upregulate the expression of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2, ultimately leading to cell death.[8] Another significant mechanism is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.[8]

Many quinoxaline derivatives also function as potent kinase inhibitors, targeting enzymes like Pim-1/2 kinases, which are often overexpressed in various cancers and play a crucial role in cell survival and proliferation.[11]

Antimicrobial Activity: A Broad Spectrum of Defense

Quinoxaline derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][14]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following tables summarize the MIC values of representative quinoxaline derivatives against various bacterial and fungal strains.

Table: Antibacterial Activity of Quinoxaline Derivatives (MIC in µg/mL)

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |

| 2d | - | - | 8 | - | [12] |

| 3c | - | - | 8 | - | [12] |

| 4 | 16 | - | - | - | [12] |

| 6a | 16 | - | - | - | [12] |

| N-05 | <1 | - | - | - | [13] |

| N-09 | <1 | - | - | - | [13] |

| N-11 | <1 | - | - | - | [13] |

| N-13 | <1 | - | - | - | [13] |

Table: Antifungal Activity of Quinoxaline Derivatives (MIC in µg/mL)

| Compound ID | Candida albicans | Aspergillus flavus | Reference(s) |

| 10 | 16 | 16 | [12] |

Antiviral Properties: Combating Viral Threats

The antiviral potential of quinoxaline derivatives has been investigated against a variety of DNA and RNA viruses.[15][16] Several compounds have shown promising activity, particularly against Herpesviridae and enteroviruses.[7][15]

Quantitative Antiviral Activity

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response. The following table presents the EC50 values of some quinoxaline derivatives against different viruses.

| Compound ID | Virus | EC50 (µM) | Reference(s) |

| 4 | Human Cytomegalovirus (HCMV) | <0.05 | [15] |

| 6 | Coxsackievirus B4 (CVB4) | 1.7 | [7] |

| 7 | Coxsackievirus B4 (CVB4) | 1.5 | [7] |

| 6 | Coxsackievirus B3 (CVB3) | 2-3 | [7] |

| 7 | Coxsackievirus B3 (CVB3) | 2-3 | [7] |

| 22 | HIV-1 (wild type) | 0.0067 | [17] |

| 24a | Coxsackievirus B5 (CV-B5) | 0.06-3.8 | [17] |

Anti-inflammatory and Analgesic Effects

Several quinoxaline derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[18][19][20] These effects are often mediated through the inhibition of key inflammatory mediators and pathways.

In Vivo Anti-inflammatory Activity

The anti-inflammatory activity of quinoxaline derivatives has been evaluated in animal models, such as the carrageenan-induced rat paw edema model. The following table shows the percentage inhibition of edema by selected quinoxaline compounds.

| Compound ID | Dose | % Inhibition of Edema | Reference(s) |

| 106 | Not Specified | 1.17 | [21] |

| 107 | Not Specified | 4.04 | [21] |

| 4a | Not Specified | 83.61 | [19] |

| 4d | Not Specified | 82.92 | [19] |

| Diclofenac Sodium (Standard) | Not Specified | 15.15 | [21] |

| Diclofenac Sodium (Standard) | Not Specified | 82.65 | [19] |

Neuropharmacological Activities

Quinoxaline derivatives have also been explored for their potential in treating neurological disorders. Some compounds have shown antidepressant-like and neuroprotective effects in preclinical models.[22][23]

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoxaline derivatives and for key biological assays used to evaluate their pharmacological properties.

Synthesis of Quinoxaline Derivatives

General Procedure for the Condensation of o-Phenylenediamines with α-Dicarbonyl Compounds [24][25]

This is a classic and widely used method for quinoxaline synthesis.

Materials:

-

o-Phenylenediamine (1 mmol)

-

1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

-

Toluene or Ethanol (8-10 mL)

-

Catalyst (e.g., a few drops of glacial acetic acid or 0.1 g of a solid acid catalyst)[24][25]

Procedure:

-

Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask.

-

Add the catalyst to the mixture.

-

Stir the mixture at room temperature or reflux for 2-4 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, if a solid precipitates, cool the reaction mixture and collect the product by filtration. If no solid forms, evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Cytotoxicity Evaluation: MTT Assay[26][27][28][29][30]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

Synthesized quinoxaline compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Prepare various concentrations of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and an untreated control (medium only).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[12][31][32][33]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Synthesized quinoxaline compounds

-

Standard antimicrobial agent (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

-

Add the microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

This technical guide provides a solid foundation for understanding the multifaceted biological and pharmacological properties of quinoxaline derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, fostering further exploration of this promising class of compounds.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. bioengineer.org [bioengineer.org]

- 6. geneonline.com [geneonline.com]

- 7. iris.unica.it [iris.unica.it]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. mdpi.com [mdpi.com]

- 22. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 23. Synthesis and neuropharmacological evaluation of some novel quinoxaline 2, 3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

tautomerism in quinoxaline derivatives

An In-depth Technical Guide on Tautomerism in Quinoxaline Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The pharmacological efficacy and physicochemical properties of these compounds are profoundly influenced by a subtle yet critical phenomenon: tautomerism. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[6] Understanding and controlling the tautomeric equilibrium of quinoxaline derivatives is paramount in drug design and development, as different tautomers can exhibit distinct biological activities, solubilities, and stabilities. This guide provides a comprehensive technical overview of , detailing the types of tautomerism, influencing factors, and the experimental and computational methodologies used for their characterization.

Fundamentals of Tautomerism in Heterocycles

Tautomerism is a dynamic equilibrium between two or more interconvertible structural isomers.[6] In heterocyclic chemistry, this phenomenon, known as prototropic tautomerism, involves the migration of a proton between two different atoms within the molecule, accompanied by a rearrangement of double bonds.[6][7] The position of this equilibrium is sensitive to a variety of factors, including the molecular structure (substituent effects), the surrounding environment (solvent, pH), and temperature.[8][9] For quinoxaline derivatives, the predominant tautomeric form can significantly impact key drug-like properties such as hydrogen bonding capacity, lipophilicity, and molecular geometry, thereby altering its interaction with biological targets.

Principal Tautomeric Forms in Quinoxaline Derivatives

Quinoxaline derivatives can exhibit several types of prototropic tautomerism depending on the nature and position of their substituents.

Amide-Imidol (Lactam-Lactim) Tautomerism

This is one of the most common forms, occurring in quinoxalin-2(1H)-ones. The equilibrium exists between the amide (lactam) form, characterized by a carbonyl group (C=O), and the imidol (lactim) form, which contains a hydroxyl group (O-H). Generally, the amide form is more stable and predominates in solution.[9]

Keto-Enol and Keto-Amine/Enol-Imine Tautomerism

Hydroxy-substituted quinoxalines can exhibit keto-enol tautomerism. More complex equilibria, such as the keto-amine and enol-imine forms, are observed in quinoxalines derived from naphthoquinones.[10] Studies on these systems have shown that the enol-imine tautomer is often more stable due to its enhanced aromaticity compared to the keto-amine form.[10][11]

Azido-Tetrazolo Tautomerism

This ring-chain tautomerism occurs in azido-substituted quinoxalines, which can exist in equilibrium with their fused tetrazolo[1,5-a]quinoxaline isomers. This equilibrium is a critical consideration in the synthesis and biological evaluation of this class of compounds.[2]

Factors Governing Tautomeric Equilibria

The delicate balance between tautomeric forms is dictated by their relative thermodynamic stabilities, which are influenced by several internal and external factors.

Substituent Effects

The electronic nature of substituents on the quinoxaline ring can shift the tautomeric equilibrium. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize specific tautomers by altering the electron density and acidity/basicity of the atoms involved in the proton transfer.[12][13] For instance, in a study of 1-benzamidoisoquinoline derivatives, a related system, the equilibrium was controlled by the substituent effect, with the amide form's content varying from 74% for a strong EDG to 38% for a strong EWG.[14]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role.

-

Polar Protic Solvents (e.g., water, methanol) can form hydrogen bonds with both proton-donating and proton-accepting sites, potentially stabilizing more polar tautomers like the amide or keto forms.[8][15]

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile) can act as hydrogen bond acceptors, stabilizing tautomers with acidic protons (e.g., N-H, O-H).[16]

-

Non-polar Solvents (e.g., toluene, benzene) have a lesser effect but tend to favor the less polar tautomer.[8]

Computational studies using the Polarizable Continuum Model (PCM) are often employed to investigate these solvent effects on tautomer stability.[15]

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomeric equilibria in solution, as the interconversion is often slow on the NMR timescale.[6][17]

-

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-25 mg (for ¹H NMR) or 50-100 mg (for ¹³C NMR) of the quinoxaline derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality 5 mm NMR tube.[17] DMSO-d₆ is particularly useful as it can accommodate both polar and non-polar compounds and its residual water peak does not interfere with many signals.[14]

-

Data Acquisition: Record ¹H and ¹³C NMR spectra at ambient temperature. The presence of two distinct sets of signals for the same molecule indicates a slow equilibrium between two tautomers.[14] The ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

-

Structure Elucidation: Use 2D NMR experiments (COSY, HSQC, HMBC) to assign all proton and carbon signals for each tautomer present in the mixture.[18] The chemical shifts are highly informative; for example, in amide-enol equilibria, the enolic proton typically appears at a very low field (δ > 14 ppm), while the amide proton is found around δ 10-12 ppm.[14]

-

Variable-Temperature (VT) NMR: If signals are broad due to intermediate exchange rates, acquiring spectra at different temperatures can be insightful. Cooling the sample may slow the interconversion enough to resolve separate signals for each tautomer.[8]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to changes in the electronic structure of molecules, making it useful for detecting different tautomers.[19][20]

-

Protocol for Solvatochromic Analysis:

-

Solution Preparation: Prepare dilute solutions (ca. 10⁻⁵ M) of the quinoxaline derivative in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetonitrile, methanol, water).

-

Spectral Measurement: Record the absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm).[18]

-

Data Analysis: A significant shift in the maximum absorption wavelength (λmax) upon changing the solvent (solvatochromism) is indicative of a shift in the tautomeric equilibrium or strong solute-solvent interactions.[21] Different tautomers, having different conjugation systems, will exhibit distinct λmax values.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive, high-resolution structural information, revealing the specific tautomeric form present in the solid state.[10][22][23]

-

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, liquid-liquid diffusion, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure. The final model will unambiguously show the positions of all atoms, including the tautomeric proton, thus identifying the tautomer present in the crystal lattice.[24] It is important to note that the solid-state structure may not represent the major tautomer in solution.

-

Computational Chemistry in Tautomerism Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for complementing experimental findings.[15][25][26]

-

Methodology:

-

Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311++G(d,p)).[14][15][26]

-

Energy Calculation: The relative electronic energies (and Gibbs free energies) of the optimized tautomers are calculated in both the gas phase and in solution. Solvation is typically modeled using implicit methods like the Polarizable Continuum Model (PCM).[15]

-

Property Prediction: DFT can also be used to predict spectroscopic properties (NMR chemical shifts, UV-Vis λmax) for each tautomer, which can then be compared with experimental data to aid in structural assignment.[18][19]

-

These calculations provide quantitative estimates of the relative stabilities of tautomers, helping to rationalize experimental observations regarding the position of the equilibrium.[10]

Quantitative Data Summary

The relative stability and spectroscopic characteristics of tautomers are crucial for their identification. The following tables summarize representative data for quinoxaline and related heterocyclic systems.

Table 1: Relative Energies of Tautomers from DFT Calculations

| Compound Class | Tautomer 1 | Tautomer 2 | ΔE (kcal/mol) (Tautomer 2 - Tautomer 1) | Predominant Form | Reference |

|---|---|---|---|---|---|

| Benzo[f]quinoxalines | Enol-Imine | Keto-Amine | > 0 (Enol-Imine is more stable) | Enol-Imine | [10] |

| 3-Hydroxy-2-Quinoxaline-carboxylic Acid | Imidol-Keto (IP1) | Other Tautomers | > 0 (IP1 is more stable) | Imidol-Keto (IP1) | [15] |

| Edaravone Analogs | C-H Tautomer | N-H Tautomer | > 0 (C-H is more stable) | C-H Tautomer |[26] |

Table 2: Characteristic Spectroscopic Data for Tautomer Identification

| Tautomeric System | Method | Tautomer | Characteristic Signal / λmax | Reference |

|---|---|---|---|---|

| Amide ⇌ Enamine/Enol | ¹H NMR (in DMSO-d₆) | Amide (A) | Exocyclic N-H: δ 10-11 ppm | [14] |

| Enamine (E) | Heterocyclic N-H: δ ~14.8 ppm | [14] | ||

| Benzo[a]phenazin-5(7H)-one | ¹³C NMR (in DMSO) | Keto-Amine | C4 Carbon: δ ~198.6 ppm (exp.) | [10] |

| ¹³C NMR (in CDCl₃/CF₃COOD) | Enol-Imine | C4 Carbon: δ ~168.7 ppm (exp.) | [10] | |

| Hydroxyquinoline Azo Dyes | UV-Vis | Azo Tautomer | Varies with solvent | [21] |

| | | Hydrazone Tautomer | Varies with solvent |[21] |

Conclusion and Outlook

Tautomerism is a fundamental concept with profound implications for the chemical, physical, and biological properties of quinoxaline derivatives. The position of the tautomeric equilibrium, governed by a complex interplay of structural and environmental factors, dictates the ultimate behavior of these molecules. For professionals in drug discovery, a thorough understanding and characterization of tautomerism are not merely academic exercises; they are critical steps in the rational design of new therapeutic agents with optimized efficacy, selectivity, and pharmacokinetic profiles. The integrated application of advanced spectroscopic techniques (NMR, UV-Vis), X-ray crystallography, and computational modeling provides a robust framework for elucidating tautomeric behavior, paving the way for the development of next-generation quinoxaline-based drugs.

References